molecular formula C20H18N2O5S B2951636 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide CAS No. 2034571-20-3

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide

Cat. No.: B2951636
CAS No.: 2034571-20-3
M. Wt: 398.43
InChI Key: XHNROHUHYLPQDQ-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a complex organic compound that features a benzothiophene moiety and a benzodioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multiple steps. One common method starts with the preparation of the benzothiophene and benzodioxin intermediates. The benzothiophene intermediate can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization. The benzodioxin intermediate is often prepared via a condensation reaction involving catechol and an appropriate aldehyde.

The final step involves coupling these intermediates using a diamide linkage. This can be achieved through a reaction between the hydroxyethyl group of the benzothiophene intermediate and the amine group of the benzodioxin intermediate, typically in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (hydroxybenzotriazole) in a solvent such as DMF (dimethylformamide) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group in the benzodioxin ring can be reduced to a hydroxyl group using reducing agents such as NaBH4 (sodium borohydride).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Nitric acid in sulfuric acid for nitration; halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes or receptors, potentially inhibiting their activity. The benzodioxin ring may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide
  • N-(1-benzothiophen-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is unique due to the presence of both the benzothiophene and benzodioxin moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c23-15(14-11-28-18-4-2-1-3-13(14)18)10-21-19(24)20(25)22-12-5-6-16-17(9-12)27-8-7-26-16/h1-6,9,11,15,23H,7-8,10H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNROHUHYLPQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CSC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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